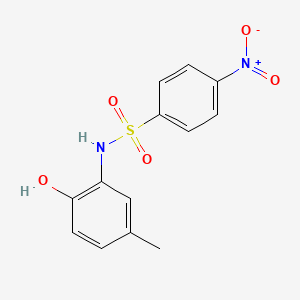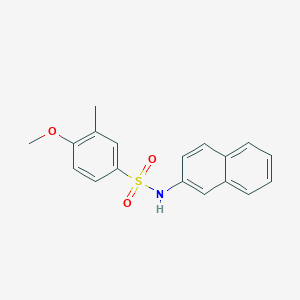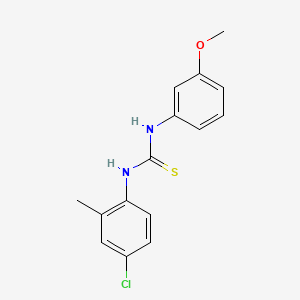![molecular formula C19H18N2O3 B5800905 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known by its chemical name, CPI-444, and is a selective antagonist of the adenosine A2A receptor.
Mécanisme D'action
The mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide involves its selective antagonism of the adenosine A2A receptor. This receptor is involved in various physiological processes, including immune function and inflammation. By blocking this receptor, CPI-444 can modulate the immune response and inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide are complex and varied. This compound has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. It also has anti-inflammatory effects and can inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide in lab experiments include its selectivity for the adenosine A2A receptor, its potential for use in cancer treatment, and its ability to modulate the immune response. However, there are also limitations to its use, including its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are numerous future directions for research involving 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide. These include further studies on its mechanism of action, exploring its potential for use in combination with other cancer treatments, and investigating its potential for use in other areas of scientific research, such as immunology and inflammation.
In conclusion, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a promising compound that has potential applications in various areas of scientific research. Its selective antagonism of the adenosine A2A receptor makes it an attractive candidate for cancer treatment, and its ability to modulate the immune response has implications for other areas of research as well. Further studies are needed to fully understand its mechanism of action and potential for use in combination with other treatments.
Méthodes De Synthèse
The synthesis of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide involves several steps. The first step is the preparation of 3-(cyclopropylcarbonyl)-1H-indole-1-carboxylic acid, which is then reacted with 2-(bromomethyl)furan to obtain the final product. The synthesis of this compound has been described in detail in various research papers.
Applications De Recherche Scientifique
The potential applications of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide in scientific research are numerous. This compound has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of tumors in various types of cancer, including melanoma, lung cancer, and colorectal cancer.
Propriétés
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-10-14-4-3-9-24-14)12-21-11-16(19(23)13-7-8-13)15-5-1-2-6-17(15)21/h1-6,9,11,13H,7-8,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXCTJSLJXNCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)


![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)
